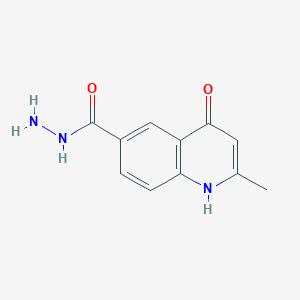

4-Hydroxy-2-methylquinoline-6-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydroxy-2-methylquinoline-6-carbohydrazide is a compound that can be used as an intermediate in the synthesis of a wide range of medicinally important compounds . It has a molecular formula of C11H11N3O2 and a molecular weight of 217.228.

Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with hydrazine hydrate . The quinoline-6-carbohydrazide was then reacted with phenyl isothiocyanate to obtain the corresponding phenylhydrazinecarbotioamide .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H11N3O2.Chemical Reactions Analysis

In the chemical reactions involving this compound, the quinoline-6-carbohydrazide was reacted with phenyl isothiocyanate to obtain the corresponding phenylhydrazinecarbotioamide . The intramolecular cyclization of the latter in alkaline and acidic media gave quinolyl-substituted triazole and thiadiazole . The reaction of the quinoline-6-carbohydrazide with carbon disulfide in an alkaline media yielded a quinolyl-substituted 1,3,4-oxadiazole .Scientific Research Applications

Biological Assessment and Molecular Modeling

4-Hydroxy-2-methylquinoline-6-carbohydrazide derivatives have been synthesized and evaluated for their biological properties. They have been identified as inhibitors of cholinesterases and calcium channel antagonists. This has implications for their potential use in treating neurodegenerative diseases and other conditions involving cholinergic systems (Tomassoli et al., 2011).

Synthesis and Chemical Transformations

The compound has been synthesized for various studies. Its reactivity with other chemical agents like phenyl isothiocyanate and carbon disulfide has been explored to produce different derivatives. These derivatives have potential applications in the development of new chemical entities with varied biological activities (Aleksanyan & Hambardzumyan, 2019).

Anti-HIV Activity

Derivatives of this compound have been prepared and tested for their anti-HIV properties. Some compounds showed moderate inhibitory properties against the HIV-1 virus. This suggests potential use in developing new antiretroviral drugs (Hajimahdi et al., 2013).

Antimicrobial and Antioxidant Studies

Some derivatives of this compound have shown antimicrobial and antioxidant properties. These findings are significant for the development of new antimicrobial and antioxidant agents, particularly against specific bacterial strains and fungi (Ahmad et al., 2012).

Cytotoxicity and Drug Development

Studies on derivatives of this compound have shown cytotoxic effects against certain cancer cell lines. This indicates potential for the development of new anticancer drugs and therapies (Toan et al., 2020).

Mechanism of Action

Target of Action

It’s known that hydroxylation of polyaromatic compounds through cytochromes p450 (cyps) can result in potentially estrogenic transformation products .

Mode of Action

The compound is synthesized by the reaction of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with hydrazine hydrate . It then reacts with phenyl isothiocyanate to obtain the corresponding phenylhydrazinecarbotioamide

Biochemical Pathways

The intramolecular cyclization of the phenylhydrazinecarbotioamide in alkaline and acidic media gives quinolyl-substituted triazole and thiadiazole . The reaction of the quinoline-6-carbohydrazide with carbon disulfide in an alkaline media yields a quinolyl-substituted 1,3,4-oxadiazole . The reactions of the same reagent with substituted benzaldehydes give N ′- (substituted benzylidene)quinoline-6-carbohydrazides .

Biochemical Analysis

Biochemical Properties

The role of 4-Hydroxy-2-methylquinoline-6-carbohydrazide in biochemical reactions is quite significant. It has been found to react with phenyl isothiocyanate to obtain the corresponding phenylhydrazinecarbotioamide . The intramolecular cyclization of the latter in alkaline and acidic media gave quinolyl-substituted triazole and thiadiazole . The reaction of the quinoline-6-carbohydrazide with carbon disulfide in an alkaline media yielded a quinolyl-substituted 1,3,4-oxadiazole .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules and possible enzyme inhibition or activation . More detailed studies are required to elucidate the changes in gene expression it may cause.

Properties

IUPAC Name |

2-methyl-4-oxo-1H-quinoline-6-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-6-4-10(15)8-5-7(11(16)14-12)2-3-9(8)13-6/h2-5H,12H2,1H3,(H,13,15)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWZYMBTRAIDLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone](/img/structure/B2407295.png)

![Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2407296.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide](/img/structure/B2407300.png)

![11-imino-N-(3-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2407301.png)

![7-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407302.png)

![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2407306.png)

![tert-butyl {[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2407308.png)

![(2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2407311.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2407313.png)